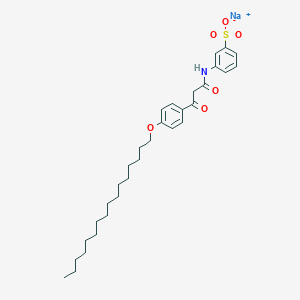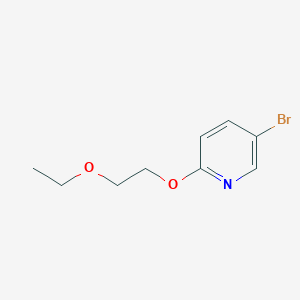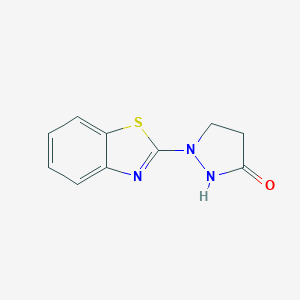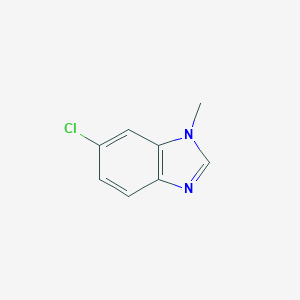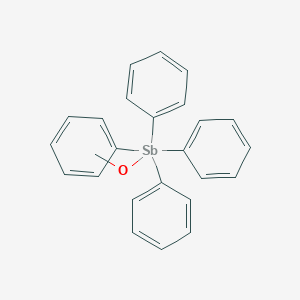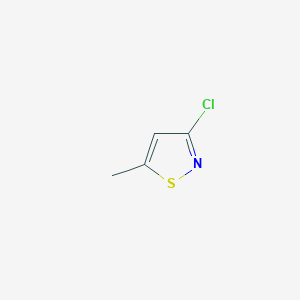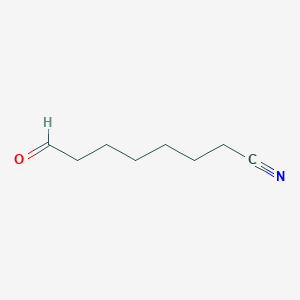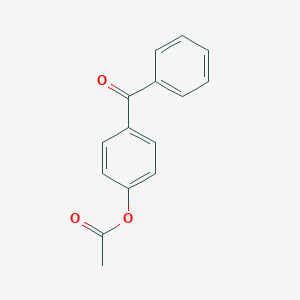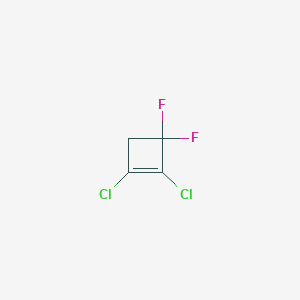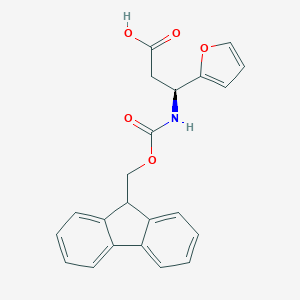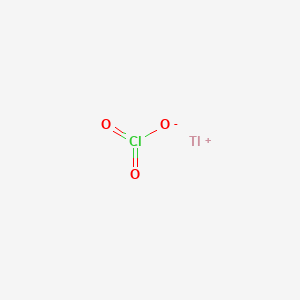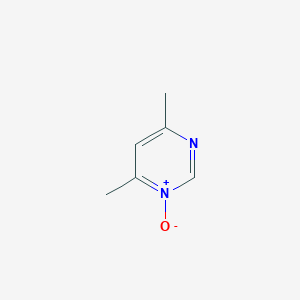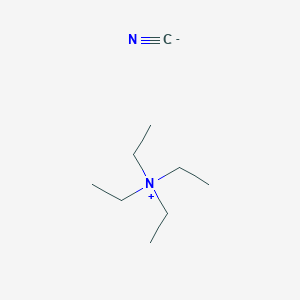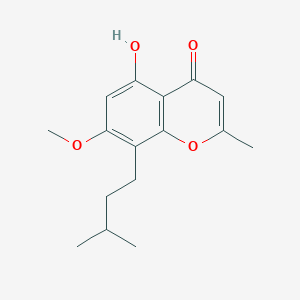
Chromone, 5-hydroxy-8-isopentyl-7-methoxy-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromones are a class of organic compounds that have gained significant attention in recent years due to their diverse biological activities. Among the various chromones, 5-hydroxy-8-isopentyl-7-methoxy-2-methyl-chromone has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 5-hydroxy-8-isopentyl-7-methoxy-2-methyl-chromone is not fully understood. However, it has been suggested that the compound exerts its biological effects through the modulation of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways.
Effets Biochimiques Et Physiologiques
Studies have shown that 5-hydroxy-8-isopentyl-7-methoxy-2-methyl-chromone exhibits significant antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, the compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-hydroxy-8-isopentyl-7-methoxy-2-methyl-chromone in lab experiments is its low toxicity. However, the compound is relatively unstable and can undergo degradation under certain conditions, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of 5-hydroxy-8-isopentyl-7-methoxy-2-methyl-chromone. One area of interest is the development of novel synthetic methods for the compound, which may improve its stability and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 5-hydroxy-8-isopentyl-7-methoxy-2-methyl-chromone involves the condensation of 2-methylresorcinol with isopentenyl pyrophosphate in the presence of a prenyltransferase enzyme. This reaction results in the formation of 5-hydroxy-8-isopentenyl-2-methylchroman-4-one, which is subsequently methylated to yield 5-hydroxy-8-isopentyl-7-methoxy-2-methyl-chromone.
Applications De Recherche Scientifique
5-hydroxy-8-isopentyl-7-methoxy-2-methyl-chromone has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. It has been studied for its potential therapeutic applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and diabetes.
Propriétés
Numéro CAS |
13475-10-0 |
|---|---|
Nom du produit |
Chromone, 5-hydroxy-8-isopentyl-7-methoxy-2-methyl- |
Formule moléculaire |
C16H20O4 |
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
5-hydroxy-7-methoxy-2-methyl-8-(3-methylbutyl)chromen-4-one |
InChI |
InChI=1S/C16H20O4/c1-9(2)5-6-11-14(19-4)8-13(18)15-12(17)7-10(3)20-16(11)15/h7-9,18H,5-6H2,1-4H3 |
Clé InChI |
GDYYZGCWKQVLFM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(O1)C(=C(C=C2O)OC)CCC(C)C |
SMILES canonique |
CC1=CC(=O)C2=C(O1)C(=C(C=C2O)OC)CCC(C)C |
Synonymes |
5-Hydroxy-8-isopentyl-7-methoxy-2-methylchromone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



